REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6]([O:9][CH2:10][CH3:11])[CH:5]=[CH:4][C:3]=1[SH:12].FC1C(F)=C([O:22][CH2:23][CH3:24])C=CC=1N.[CH2:25]([C:31]1[CH:40]=[CH:39][C:34]([C:35](=[O:38])[CH2:36][Br:37])=[CH:33][CH:32]=1)[CH2:26][CH2:27][CH2:28][CH2:29][CH3:30]>CCOCC>[F:8][C:7]1[C:6]([O:9][CH2:10][CH3:11])=[CH:5][C:4]2[CH:36]=[C:35]([C:34]3[CH:39]=[CH:40][C:31]([CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])=[CH:32][CH:33]=3)[S:12][C:3]=2[C:2]=1[F:1].[BrH:37].[C:23]([OH:38])(=[O:22])[CH3:24] |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
2,3-difluoro-4-ethoxythiophenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1F)OCC)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1F)OCC
|
Name
|
4-hexylphenacyl bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C1=CC=C(C(CBr)=O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CC2=C(SC(=C2)C2=CC=C(C=C2)CCCCCC)C1F)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
Br.C(C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |